

Biological activity of 1-Deacetylnimbolinin B crude extracts

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Compound of Interest

Compound Name: 1-Deacetylnimbolinin B

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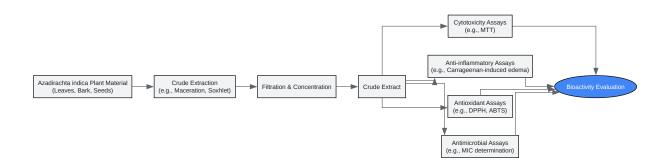
Extraction of Bioactive Compounds from Azadirachta indica

The biological activity of Neem extracts is intrinsically linked to the method of extraction and the solvent used, which determine the profile of bioactive compounds obtained. Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). Solvents of varying polarities, such as ethanol, methanol, ethyl acetate, and water, are employed to isolate different classes of phytochemicals.[1]

General Experimental Workflow for Extraction and Bioactivity Screening

The following diagram illustrates a typical workflow for the preparation of crude extracts and subsequent evaluation of their biological activities.





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Caption: General workflow for the preparation and bioactivity screening of Azadirachta indica crude extracts.

Cytotoxic Activity

Crude extracts of Azadirachta indica have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is largely attributed to the presence of limonoids which can induce apoptosis and inhibit cell proliferation.[2]

Quantitative Data: Cytotoxicity of A. indica Extracts



Plant Part & Extract Type	Cell Line	IC50 Value (μg/mL)	Reference
Leaf (Ethanolic)	MDA-MB-231 (Breast Cancer)	200 (at pH 7.1)	[3]
Leaf (Hydroethanolic)	BHK-21 (Baby Hamster Kidney)	208.10	[4]
Seed Oil	MCF7 (Breast Cancer)	45.7	[5]
Seed Oil	MDA-MB-231 (Breast Cancer)	60	[5]
Stem Bark (Methanol)	HeLa (Cervical Cancer)	2.59	[6]
Root Bark (Methanol)	HeLa (Cervical Cancer)	1.85	[6]
Leaf (Aqueous)	HeLa (Cervical Cancer)	24.3	[6]
Leaf (Crude)	HT-29 (Colon Cancer)	34.11 - 95.51	[7]
Pulp (Crude)	HT-29 (Colon Cancer)	83.45 - 212.16	[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

- Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[3]
- Treatment: The cells are then treated with various concentrations of the A. indica crude extract (e.g., 400-1600 µg/mL) and incubated for a further 24-48 hours.[3]
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.



- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

A. indica extracts have been shown to possess significant anti-inflammatory properties, which are linked to the inhibition of pro-inflammatory mediators.[8]

Quantitative Data: Anti-inflammatory Activity of A. indica

Extracts

Plant Part & Extract Type	Animal Model	Dose (mg/kg)	% Inhibition of Edema	Reference
Leaf (Ethanolic)	Carrageenan- induced rat paw edema	200	46%	[9]
Leaf (Ethanolic)	Carrageenan- induced rat paw edema	400	60%	[9]
Leaf (Aqueous)	Carrageenan- induced rat paw edema	400	42.55%	[10]
Leaf (Ethanolic)	Carrageenan- induced rat paw edema	400	50.13%	[10]
Root (70% Alcoholic)	Cotton pellet granuloma in rats	400 & 800	Significant	[11]



Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for anti-inflammatory activity.

- Animal Grouping: Wistar albino rats are divided into control, standard (e.g., Diclofenac), and test groups.[9]
- Extract Administration: The test groups are orally administered with different doses of the A. indica extract (e.g., 200 and 400 mg/kg).[9]
- Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce edema.[10]
- Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., every hour for 6 hours) using a plethysmometer.
- Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antioxidant Activity

The antioxidant potential of A. indica extracts is attributed to their ability to scavenge free radicals, a property conferred by their rich phytochemical content, including flavonoids and phenolics.[12]

Quantitative Data: Antioxidant Activity of A. indica Extracts



Plant Part & Extract Type	Assay	IC50 Value (μg/mL) / Other Metric	Reference
Leaf (Methanol)	DPPH	54.91	[12][13]
Leaf (Methanol)	ABTS	No measurable IC50 up to 1000 ppm	[12][14]
Leaf (Methanol)	FRAP	No measurable RP50 up to 1000 ppm	[12][14]
Bark (Crude)	DPPH	23.27	[15]
Leaf (Crude)	DPPH	55.07	[15]
Seed (Crude)	DPPH	672.36	[15]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining antioxidant activity.

- Preparation of Solutions: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[16] The
 A. indica extract is dissolved in a suitable solvent to prepare different concentrations.
- Reaction Mixture: A specific volume of the extract at different concentrations is mixed with the DPPH solution.[16]
- Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[16]
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm or 492 nm) using a spectrophotometer or microplate reader.[15]
 [16]
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity



Crude extracts from various parts of the Neem tree have been shown to be effective against a range of pathogenic bacteria and fungi.[17]

Quantitative Data: Antimicrobial Activity of A. indica

Extracts

Extracts			
Plant Part & Extract Type	Microorganism	MIC (mg/mL or μg/mL)	Reference
Leaf & Bark (Aqueous)	S. aureus, E. faecalis, P. mirabilis, P. aeruginosa, A. fumigatus, C. albicans	500 - 2000 μg/mL	[17]
Leaf (Ethanolic, Methanolic, Aqueous)	S. aureus, P. aeruginosa, E. coli	1.56 - 6.125 mg/mL	[18]
Leaf (Ethanolic)	E. coli	Lowest MIC observed	[19]
Leaf (Ethanolic)	Acinetobacter spp.	Weak activity at 200 mg/mL	[19]
Leaf (Ethanolic)	E. coli	MIC: 50 mg/mL	[20]
Leaf (Ethanolic)	S. aureus	MIC: 100 mg/mL	[20]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: Two-fold serial dilutions of the A. indica extract are prepared in a liquid growth medium in a 96-well microtiter plate.[17]
- Inoculation: Each well is inoculated with the standardized microbial suspension.



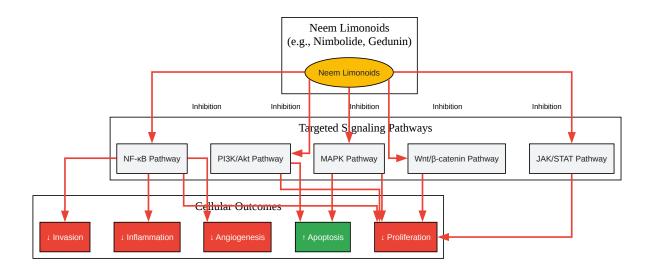
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.[17]

Modulation of Signaling Pathways

The diverse biological activities of Neem limonoids are a consequence of their ability to modulate multiple cellular signaling pathways that are often dysregulated in diseases like cancer.

Key Signaling Pathways Modulated by Neem Limonoids

Neem limonoids have been shown to primarily target oncogenic signaling pathways.[21][22] The diagram below illustrates the major pathways affected.



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Caption: Major signaling pathways targeted by Neem limonoids leading to anticancer effects.

The inhibition of these pathways by limonoids present in A. indica crude extracts leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death), and the suppression of cell proliferation, inflammation, angiogenesis (formation of new blood vessels), and invasion, which are all hallmarks of cancer.[2][21][22] For instance, nimbolide, a prominent limonoid, has been shown to downregulate the PI3K/Akt pathway, which in turn inhibits autophagy and promotes apoptosis in cancer cells.[23]

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